4-[4-(2-phenylethyl)piperazin-1-yl]quinazoline
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Overview
Description
4-[4-(2-phenylethyl)piperazin-1-yl]quinazoline is a synthetic organic compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The incorporation of a piperazine moiety further enhances the biological potential of these compounds, making them valuable in medicinal chemistry.
Mechanism of Action
Target of Action
The primary targets of 4-[4-(2-phenylethyl)piperazin-1-yl]quinazoline are D2 and 5-HT2A receptors . These receptors are found in the brain and are involved in various neurological and psychiatric conditions. The D2 receptor is a dopamine receptor, and its antagonism is associated with the treatment of schizophrenia and other psychoses . The 5-HT2A receptor is a subtype of the 5-HT receptor that binds the neurotransmitter serotonin, and it plays a key role in the mediation of visual hallucinations and delusions .
Mode of Action
This compound interacts with its targets by binding to the D2 and 5-HT2A receptors . This binding inhibits the activity of these receptors, leading to changes in neurotransmission . The compound’s interaction with these receptors is believed to contribute to its antipsychotic effects .
Biochemical Pathways
The compound’s interaction with D2 and 5-HT2A receptors affects the dopamine and serotonin pathways, respectively . Antagonism of D2 receptors can reduce the overactivity of dopamine that is often observed in schizophrenia . Similarly, antagonism of 5-HT2A receptors can modulate serotonin activity, which can help alleviate hallucinations and delusions .
Result of Action
The molecular and cellular effects of this compound’s action include changes in neurotransmission due to its interaction with D2 and 5-HT2A receptors . These changes can lead to a reduction in the symptoms of conditions like schizophrenia, including hallucinations, delusions, and thought disorganization .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[4-(2-phenylethyl)piperazin-1-yl]quinazoline typically involves the reaction of quinazoline derivatives with piperazine derivatives. One common method includes the nucleophilic substitution reaction where a quinazoline derivative reacts with 1-(2-phenylethyl)piperazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: 4-[4-(2-phenylethyl)piperazin-1-yl]quinazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the quinazoline ring.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Halogenated quinazoline derivatives in the presence of a base like K2CO3.
Major Products:
Oxidation: Formation of quinazoline N-oxides.
Reduction: Formation of reduced quinazoline derivatives.
Substitution: Formation of various substituted quinazoline derivatives.
Scientific Research Applications
4-[4-(2-phenylethyl)piperazin-1-yl]quinazoline has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its effects on cellular processes.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
- 4-(1-piperazinyl)quinazoline
- 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide
- 4-{4-[2-(4-(2-substitutedquinoxalin-3-yl)piperazin-1-yl)ethyl]phenyl}thiazoles
Comparison: 4-[4-(2-phenylethyl)piperazin-1-yl]quinazoline is unique due to its specific substitution pattern, which imparts distinct biological activities. Compared to other similar compounds, it has shown potent inhibitory activity against PAK4, making it a promising candidate for anticancer research . Other compounds may have different targets and mechanisms, but the incorporation of the piperazine moiety generally enhances their biological activity.
Properties
IUPAC Name |
4-[4-(2-phenylethyl)piperazin-1-yl]quinazoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4/c1-2-6-17(7-3-1)10-11-23-12-14-24(15-13-23)20-18-8-4-5-9-19(18)21-16-22-20/h1-9,16H,10-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXJXCMSKYDEGOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC2=CC=CC=C2)C3=NC=NC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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